molecular formula C9H20N2 B15245869 N-butyl-N-methylpyrrolidin-3-amine

N-butyl-N-methylpyrrolidin-3-amine

Cat. No.: B15245869
M. Wt: 156.27 g/mol
InChI Key: HWZISFSBKBFNCF-UHFFFAOYSA-N
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Description

N-Butyl-N-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with a butyl and methyl group at the nitrogen atom, with additional branching at the 3-position. Pyrrolidine derivatives are widely studied due to their conformational rigidity, which enhances binding specificity in medicinal chemistry, and their utility as intermediates in organic synthesis.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-butyl-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2/c1-3-4-7-11(2)9-5-6-10-8-9/h9-10H,3-8H2,1-2H3

InChI Key

HWZISFSBKBFNCF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1CCNC1

Origin of Product

United States

Preparation Methods

The synthesis of N-butyl-N-methylpyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of N-methylpyrrolidine with butyl bromide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-butyl-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives . Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives. Substitution reactions, such as alkylation or acylation, can be performed using appropriate reagents and conditions to introduce different functional groups onto the pyrrolidine ring . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-butyl-N-methylpyrrolidin-3-amine has various scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a ligand in the study of receptor-ligand interactions. . Additionally, it may have industrial applications as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of N-butyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-amine (): This compound features a pyrazole core with pyridine and cyclopropyl substituents.
  • 3-Methyl-N-(Pyridin-3-ylmethyl)Butan-1-amine ():
    A linear butanamine derivative with a pyridinylmethyl group. The absence of a cyclic amine reduces rigidity compared to pyrrolidine, likely decreasing metabolic stability but increasing flexibility for molecular interactions .
  • N-Methyl-N-{Cis-3-[(Pyrrolidin-1-ylsulfonyl)Methyl]Cyclobutyl}-7H-Pyrrolo[2,3-d]Pyrimidin-4-amine ():
    A complex pyrrolo-pyrimidine derivative with a sulfonylated pyrrolidine and cyclobutyl group. The fused heterocyclic system and sulfonyl group enhance polarity, contrasting with the lipophilic butyl chain in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Lipophilicity (Predicted)
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-amine 104.0–107.0 Pyrazole, Pyridine Moderate (logP ~2–3)
3-Methyl-N-(Pyridin-3-ylmethyl)Butan-1-amine Not reported Butylamine, Pyridine High (logP ~3–4)
N-Butyl-N-Methylpyrrolidin-3-amine Estimated 50–80°C Pyrrolidine, Butyl High (logP ~2.5–3.5)

The target compound’s predicted melting point and lipophilicity align with analogs bearing alkyl chains, though the pyrrolidine ring may slightly reduce solubility compared to aromatic systems.

Spectroscopic Data Comparison

  • N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-amine :
    • $ ^1H $ NMR (CDCl$ _3 $): δ 8.87 (pyridine-H), 7.35 (pyrazole-H) .
    • $ ^{13}C $ NMR: Peaks at 150–160 ppm (pyridine/pyrazole carbons).
  • This compound (Expected):
    • $ ^1H $ NMR: δ 2.5–3.0 (pyrrolidine ring protons), 0.8–1.5 (butyl chain).
    • $ ^{13}C $ NMR: 45–55 ppm (N-bound carbons), 20–30 ppm (methyl/butyl).

The absence of aromatic protons in the target compound would simplify its NMR spectrum compared to pyridine-containing analogs.

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